2-Methylquinoline-7,8-diamine
Overview
Description
2-Methylquinoline-7,8-diamine is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
The synthesis of 2-Methylquinoline-7,8-diamine can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which uses aniline and acrolein in the presence of a strong acid . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods often focus on optimizing these reactions to increase yield and reduce environmental impact.
Chemical Reactions Analysis
2-Methylquinoline-7,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, ionic liquids, and acids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrogenated derivatives .
Scientific Research Applications
2-Methylquinoline-7,8-diamine has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential therapeutic properties, such as anticancer, antibacterial, and antiviral activities . In industry, it is utilized in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methylquinoline-7,8-diamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methylquinoline-7,8-diamine can be compared to other quinoline derivatives, such as 2-methylquinoline, 4-methylquinoline, and 8-methylquinoline . These compounds share similar structural features but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
2-methylquinoline-7,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUAWJVRINCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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